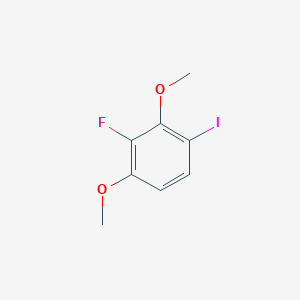
(S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the condensation of pyrrolidine derivatives with benzyl and ethylcarbamoyl groups. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution: N-substitution reactions can be carried out using alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Quaternary ammonium cations.
Substitution: Substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate: A similar compound with slight variations in the substituents.
2,3,4,5-Tetrasubstituted pyrroles: Compounds with multiple substituents on the pyrrole ring, which exhibit different biological activities.
Uniqueness: (S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of benzyl and ethylcarbamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H20N2O3 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
benzyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-2-16-14(18)13-9-6-10-17(13)15(19)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,16,18)/t13-/m0/s1 |
InChI-Schlüssel |
ZLWMCCBMPOWJAY-ZDUSSCGKSA-N |
Isomerische SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCNC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


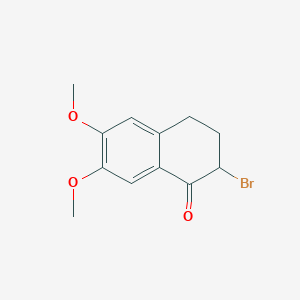
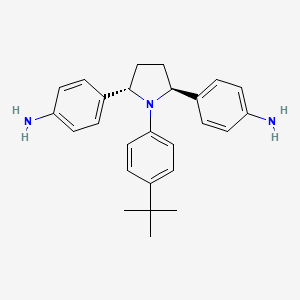
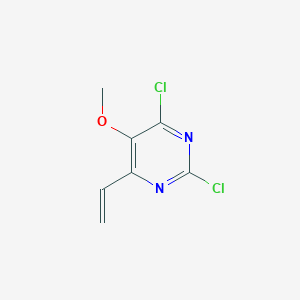
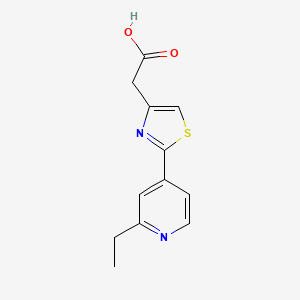
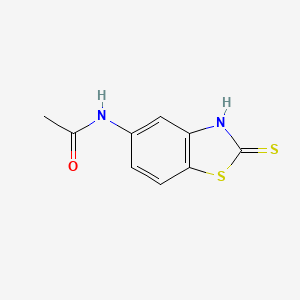
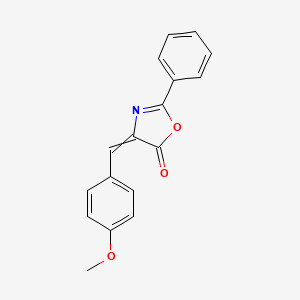
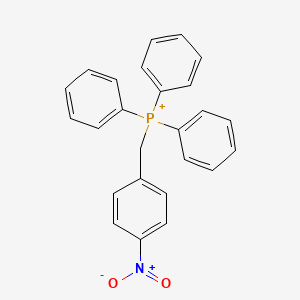
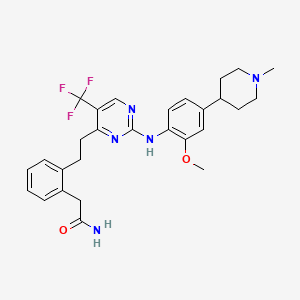
![2-[(2,3-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B8786503.png)
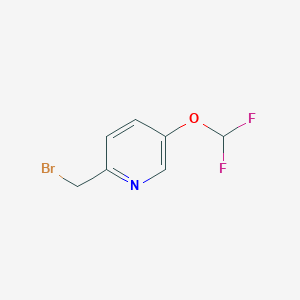
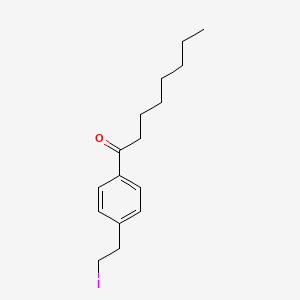
![2-{4-[(4-CHLOROPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8786519.png)
